molecular formula C18H16FN5O3S2 B11248027 2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(5-{[(4-Fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11248027
M. Wt: 433.5 g/mol
InChI Key: KHLVBONDPGKDHM-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps.

      Reaction Conditions: The reaction typically occurs under mild conditions, and boron reagents (such as arylboronic acids) play a crucial role in this process.

      Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for preparing this compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.

      Biology: It may have biological activity due to its structural features. Further studies are needed to explore its potential as a drug candidate.

      Medicine: Investigations into its pharmacological properties could reveal therapeutic applications.

      Industry: Its use in materials science, catalysis, or other industrial processes warrants exploration.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways . detailed studies are necessary to elucidate this fully.
  • Comparison with Similar Compounds

    • While I don’t have information on direct analogs, we can compare it to other thiadiazole derivatives.
    • Uniqueness: Its combination of a fluorophenyl group, carbamoyl moiety, and thiadiazole ring sets it apart.

    Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C18H16FN5O3S2

    Molecular Weight

    433.5 g/mol

    IUPAC Name

    2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

    InChI

    InChI=1S/C18H16FN5O3S2/c1-27-14-8-6-12(7-9-14)20-15(25)10-28-18-24-23-17(29-18)22-16(26)21-13-4-2-11(19)3-5-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26)

    InChI Key

    KHLVBONDPGKDHM-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

    Origin of Product

    United States

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